1P-ETH-LAD is classified as a new psychoactive substance (NPS) and is often encountered in research contexts as well as recreational use. It is categorized under psychedelics due to its effects on perception, mood, and cognition. The compound is typically administered orally and has been noted for its potency, with effective doses reported between 20 to 150 micrograms .
The synthesis of 1P-ETH-LAD can be approached through various chemical methods. The most common synthetic route involves the modification of ETH-LAD by introducing a propionyl group at the nitrogen position. This can be achieved via acylation reactions where propionic anhydride or propionyl chloride is reacted with ETH-LAD in the presence of a base such as triethylamine.
The synthesis process typically includes:
1P-ETH-LAD has a molecular formula of C₂₃H₃₁N₃O₂, with a molar mass of approximately 367.5 g/mol. Its structure features a complex arrangement typical of lysergamides, including:
The molecular structure can be represented in various formats, including SMILES notation and three-dimensional models for computational analysis .
1P-ETH-LAD undergoes several chemical reactions typical for lysergamides:
The mechanism of action for 1P-ETH-LAD primarily involves interaction with serotonin receptors, particularly the 5-HT2A receptor subtype. This interaction leads to alterations in neurotransmitter release and synaptic activity, resulting in psychedelic effects such as visual distortions and altered states of consciousness.
Research indicates that the pharmacodynamics may vary slightly from those of LSD due to structural differences, particularly in how the propionyl group affects receptor binding affinity and efficacy .
1P-ETH-LAD exhibits several notable physical properties:
Chemical properties include stability under standard laboratory conditions but may degrade when exposed to light or moisture over extended periods .
1P-ETH-LAD has garnered interest in both research and therapeutic contexts:
As research continues, 1P-ETH-LAD may provide insights into both the therapeutic potential of psychedelics and their underlying mechanisms within the brain .
1-Propionyl-6-ethyl-6-nor-lysergic acid diethylamide (1P-ETH-LAD) is a semisynthetic lysergamide and structural analog of LSD. It features two key modifications: an N⁶-ethyl group replacing the methyl group in LSD, and an N¹-propionyl moiety [1] [7]. This compound belongs to the broader class of lysergamide-based new psychoactive substances (NPS) designed to mimic classical psychedelics while potentially circumventing legal restrictions [2] [6]. First identified in 2016, 1P-ETH-LAD represents a deliberate effort to leverage structural tweaks for both pharmacological and legal exploration [1] [7].
Lysergamide research originated with the serendipitous discovery of LSD's psychoactivity by Albert Hofmann in 1943 [9]. Throughout the 1950s–1960s, extensive structure-activity relationship (SAR) studies explored modifications to the lysergic acid core. Seminal work by Nichols, Hoffman, and Shulgin demonstrated that N⁶-alkyl substitutions significantly influenced potency. ETH-LAD (N⁶-ethyl-nor-LSD), first synthesized in 1976, proved particularly notable. Animal studies and limited human reports indicated it was 1.6–2.3 times more potent than LSD itself, challenging the notion that LSD was the pinnacle of psychedelic potency [4] [5].
Table 1: Key Developments in Lysergamide Research
Year | Development | Significance |
---|---|---|
1943 | LSD synthesis and psychoactivity discovery (Hofmann) | Foundation of lysergamide pharmacology |
1976 | First synthesis of ETH-LAD | Demonstrated impact of N⁶-alkylation on potency |
1985 | Systematic evaluation of N⁶-alkyl nor-LSD derivatives (Hoffman & Nichols) | Established ETH-LAD's enhanced potency over LSD in rodent models |
1997 | Human experiential reports of ETH-LAD documented (Shulgin, TiHKAL) | Confirmed high potency and unique subjective effects in humans |
The development of 1-acylated analogs (e.g., ALD-52, 1P-LSD) emerged later, partly motivated by their potential role as prodrugs hydrolyzing to active metabolites. This paved the way for analogs like 1P-ETH-LAD, combining N⁶-ethylation with N¹-acylation [2] [7] [8].
1P-ETH-LAD surfaced in online markets in early 2016, distributed as blotter paper sheets or occasionally in powdered form [1] [7]. Its emergence aligned with broader trends in the NPS landscape following the scheduling of earlier lysergamides like AL-LAD and LSZ. Vendors explicitly marketed it alongside analogs like 1P-LSD as "research chemicals," emphasizing legal ambiguity and structural novelty [6] [8].
The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) identified 1P-ETH-LAD within the context of rapidly proliferating lysergamide-based NPS. Between 2014–2016, over 25 new lysergamides were reported to the EU Early Warning System, reflecting a deliberate "cat-and-mouse" strategy with regulators [6] [8]. Seizures and user reports confirmed its presence across multiple EU member states and Japan by 2021–2022, often packaged with explicit chemical structures printed on the blotter [8]. Legal responses varied:
Table 2: Legal Status of 1P-ETH-LAD and Related Lysergamides (Selected Jurisdictions)
Jurisdiction | Compound | Legal Status | Key Legislation/Date |
---|---|---|---|
United Kingdom | 1P-ETH-LAD | Illegal | Psychoactive Substances Act (2016) |
Germany | 1P-ETH-LAD | Restricted (Industrial/Scientific only) | NpSG |
France | 1P-ETH-LAD | Illegal | Arrêté du 20 mai 2021 |
United States | 1P-ETH-LAD | Likely covered by Federal Analogue Act | Controlled Substances Act (Analogue provision) |
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: 548-74-3
CAS No.: